molecular formula C14H21N3O B011145 3-(4-Benzoylpiperazinyl)propanamine CAS No. 102391-96-8

3-(4-Benzoylpiperazinyl)propanamine

Cat. No.: B011145
CAS No.: 102391-96-8
M. Wt: 247.34 g/mol
InChI Key: HGVVYPHEMWGVRH-UHFFFAOYSA-N
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Description

3-(4-Benzoylpiperazinyl)propanamine is a heterocyclic organic compound with the molecular formula C₁₄H₂₁N₃O. It is characterized by the presence of a benzoyl group attached to a piperazine ring, which is further connected to a propanamine chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzoylpiperazinyl)propanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzoylpiperazinyl)propanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Benzoylpiperazinyl)propanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-Benzoylpiperazinyl)propanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzoyl group and the piperazine ring play crucial roles in binding to these targets, leading to modulation of their activity. The propanamine chain enhances the compound’s solubility and facilitates its interaction with biological membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Benzoylpiperazinyl)propanamine is unique due to its specific combination of a benzoyl group, a piperazine ring, and a propanamine chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications in medicinal chemistry and organic synthesis .

Biological Activity

3-(4-Benzoylpiperazinyl)propanamine is a heterocyclic organic compound with significant biological activity, primarily due to its structural characteristics. This compound, with the molecular formula C₁₄H₂₁N₃O and CAS number 102391-96-8, has garnered attention in medicinal chemistry for its potential applications in pharmacology and biochemistry.

Chemical Structure and Properties

The compound consists of a piperazine ring substituted with a benzoyl group and a propanamine chain. This unique structure contributes to its interaction with biological targets, enhancing its solubility and membrane permeability.

PropertyValue
Molecular Weight247.34 g/mol
CAS Number102391-96-8
Molecular FormulaC₁₄H₂₁N₃O

The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes. The benzoyl group and piperazine ring are crucial for binding to these targets, leading to modulation of their activity. Additionally, the propanamine chain enhances the compound's solubility, facilitating its interaction with biological membranes.

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit neuropharmacological properties, potentially acting as anxiolytics or antidepressants. This is attributed to their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways.

2. Antimicrobial Activity

Studies have shown that derivatives of piperazine possess antimicrobial properties. While specific data on this compound is limited, its structural analogs have demonstrated effectiveness against various bacterial strains, suggesting potential for further exploration in this area.

3. Enzyme Inhibition

The compound may also act as an enzyme inhibitor, impacting metabolic pathways relevant in diseases such as cancer. The inhibition of specific enzymes can lead to altered cellular proliferation and apoptosis, making it a candidate for further investigation in cancer therapeutics.

Case Studies and Research Findings

Several studies have investigated the biological activities of piperazine derivatives:

  • Study on Neurotransmitter Modulation : A study highlighted the effects of piperazine derivatives on serotonin receptors, indicating that modifications in the piperazine structure could enhance receptor affinity and selectivity.
  • Antimicrobial Testing : Research examining the antimicrobial efficacy of benzoyl-substituted piperazines showed promising results against Gram-positive bacteria, suggesting that this compound could exhibit similar properties .
  • Cancer Research : A case study focused on enzyme inhibitors derived from piperazine noted that compounds with similar structures could inhibit key enzymes involved in cancer cell metabolism, warranting further investigation into this compound's potential as an anticancer agent .

Comparison with Similar Compounds

A comparative analysis reveals how this compound stands out among similar compounds:

Compound NameKey FeaturesBiological Activity
4-Benzoylpiperazine Lacks propanamine chainDifferent solubility and binding
3-(4-Benzoylpiperazinyl)butanamine Additional carbon in chainAltered reactivity
N-Benzylpiperazine Contains benzyl instead of benzoyl groupDifferent pharmacological properties

Properties

IUPAC Name

[4-(3-aminopropyl)piperazin-1-yl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O/c15-7-4-8-16-9-11-17(12-10-16)14(18)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGVVYPHEMWGVRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20621317
Record name [4-(3-Aminopropyl)piperazin-1-yl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102391-96-8
Record name [4-(3-Aminopropyl)piperazin-1-yl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20621317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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